molecular formula C21H28NO3P B2746898 Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate CAS No. 476625-21-5

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate

Cat. No.: B2746898
CAS No.: 476625-21-5
M. Wt: 373.433
InChI Key: YAAYRNWARXLNIC-UHFFFAOYSA-N
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Description

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is a versatile chemical compound with a unique structure that enables diverse applications. It is known for its potential in scientific research, ranging from catalysis to drug discovery.

Preparation Methods

The synthesis of Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves several steps. Typically, the synthetic route includes the reaction of cyclohexyl phosphinate with 4-(dimethylamino)phenyl and hydroxy(phenyl)methyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods ensure consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .

Scientific Research Applications

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate can be compared with other similar compounds, such as:

    Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(4-methylphenyl)methyl]phosphinate: This compound has a similar structure but with a methyl group on the phenyl ring, which may influence its reactivity and applications.

    Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(4-pyridinyl)methyl]phosphinate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

IUPAC Name

[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO3P/c1-22(2)18-13-15-20(16-14-18)26(24,25-19-11-7-4-8-12-19)21(23)17-9-5-3-6-10-17/h3,5-6,9-10,13-16,19,21,23H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAYRNWARXLNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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